molecular formula C7H14ClNO2 B2451521 2-(Aminomethyl)cyclopentane-1-carboxylic acid hydrochloride CAS No. 1955519-38-6

2-(Aminomethyl)cyclopentane-1-carboxylic acid hydrochloride

Cat. No.: B2451521
CAS No.: 1955519-38-6
M. Wt: 179.64
InChI Key: DVBIGQLMSHBUNO-UHFFFAOYSA-N
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Description

2-(Aminomethyl)cyclopentane-1-carboxylic acid hydrochloride is an organic compound with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.65 g/mol . It is a hydrochloride salt form of 2-(aminomethyl)cyclopentane-1-carboxylic acid, which is a derivative of cyclopentane. This compound is typically found in a powdered form and is used in various scientific research applications.

Preparation Methods

The synthesis of 2-(aminomethyl)cyclopentane-1-carboxylic acid hydrochloride involves several steps. One common method includes the reaction of cyclopentanone with formaldehyde and ammonium chloride to form 2-(aminomethyl)cyclopentanone. This intermediate is then subjected to a reductive amination process using hydrogen gas and a suitable catalyst, such as palladium on carbon, to yield 2-(aminomethyl)cyclopentane-1-carboxylic acid. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(Aminomethyl)cyclopentane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Aminomethyl)cyclopentane-1-carboxylic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(aminomethyl)cyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. These interactions can modulate various biochemical pathways, leading to changes in cellular function and activity.

Comparison with Similar Compounds

2-(Aminomethyl)cyclopentane-1-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

    2-(Aminomethyl)cyclohexane-1-carboxylic acid hydrochloride: This compound has a similar structure but with a cyclohexane ring instead of a cyclopentane ring. It may exhibit different chemical reactivity and biological activity due to the ring size difference.

    2-(Aminomethyl)cyclopropane-1-carboxylic acid hydrochloride: With a cyclopropane ring, this compound is more strained and may have different stability and reactivity compared to the cyclopentane derivative.

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(aminomethyl)cyclopentane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-4-5-2-1-3-6(5)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBIGQLMSHBUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955519-38-6
Record name 2-(aminomethyl)cyclopentane-1-carboxylic acid hydrochloride
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